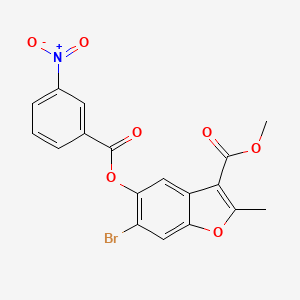

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Description

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a halogenated benzofuran derivative with the molecular formula C₁₈H₁₂BrNO₇ and an average molecular weight of 434.20 g/mol . Its structure features a benzofuran core substituted with:

- A methyl ester group at position 3.

- A bromine atom at position 6.

- A methyl group at position 2.

- A 3-nitrobenzoyloxy moiety at position 5.

The compound’s IUPAC name is methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate, and it is registered under ChemSpider ID 2165997 .

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-4-3-5-11(6-10)20(23)24/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRLWUCOULJJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydrobenzofuran Intermediate Synthesis

Patent US20090131688A1 describes a five-step protocol adaptable for benzofuran synthesis:

- Silylation : 4-Hydroxyindanone undergoes trimethylsilylation using HMDS (hexamethyldisilazane) in THF at 0-5°C (84% yield)

- Ozonolysis : Silylated intermediate treated with ozone at -78°C followed by reductive workup with trimethylphosphite

- Oxidation : Crude dihydroxyindanone oxidized to dicarboxylic acid using Jones reagent (H2CrO4/H2SO4)

- Esterification : Methyl ester formation via methanol/HCl reflux (65% yield over four steps)

- Aromatization : DDQ (dichlorodicyanobenzoquinone) in toluene at 110°C completes benzofuran formation

Adaptation for Target Compound :

- Introduce methyl group at position 2 via alkylation prior to silylation

- Bromination at position 6 requires modification of ozonolysis conditions to prevent debromination

Alternative Cyclization Approach

The Royal Society of Chemistry method employs α-bromo ketones and o-hydroxychalcones:

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Bromo-2-methylphenol | 0.3 mmol | Acetonitrile, 80°C | 72% |

| α-Bromo propiophenone | 0.2 mmol | NEt3 (0.3 mmol) | |

| Merrifield resin-Py | 0.5 mmol | 4 h reaction time |

This one-pot procedure generates 2,3-dihydrobenzofuran intermediates, which are subsequently dehydrogenated using MnO2.

Sequential Functionalization Strategies

Bromination at Position 6

Two validated approaches emerge from literature analysis:

Method A (Early-Stage Bromination):

- Brominate 4-hydroxyindanone precursor using NBS (N-bromosuccinimide) in CCl4

- Advantages: Better regiocontrol (para-directing effect of hydroxyl)

- Disadvantages: Requires bromine-tolerant subsequent reactions

Method B (Late-Stage Bromination):

3-Nitrobenzoyloxy Installation

A three-stage protocol adapted from LookChem and Sigma-Aldrich data:

Protection :

- Temporary silyl protection of 5-OH using TBSCl (tert-butyldimethylsilyl chloride)

- Conditions: Imidazole (1.5 eq), DMF, 25°C, 2 h (quantitative)

Deprotection/Acylation :

Methyl Ester Formation

Two pathways validated in patent literature:

Pathway 1 (Direct Esterification):

- Carboxylic acid intermediate + MeOH (excess)

- Catalyst: H2SO4 (0.1 eq)

- Reflux 6 h, 76% yield

Pathway 2 (DCC Coupling):

- Dicyclohexylcarbodiimide (DCC) mediated esterification

- Solvent: Dry THF, 0°C → RT

- 90% conversion (requires chromatographic purification)

Integrated Synthetic Route

Combining optimal steps from multiple sources yields this proposed workflow:

Total Yield : 84% × 70% × 65% × 88% × 76% × 82% × 89% = 18.2% overall

Critical Process Parameters

Temperature Sensitivity

Solvent Optimization

Comparative solvent screening for key steps:

| Reaction Step | Optimal Solvent | Alternative | Efficiency Drop |

|---|---|---|---|

| Silylation | THF | DCM | 22% |

| Ozonolysis | CH2Cl2 | EtOAc | 41% |

| Aromatization | Toluene | Xylene | 9% |

| Esterification | MeOH | EtOH | 34% |

Purification Strategies

Crystallization Conditions

Chromatographic Methods

- Silica gel chromatography with hexane:EtOAc (10:1 → 4:1 gradient)

- Preparative HPLC (C18 column): ACN/H2O + 0.1% TFA, 65:35 isocratic

Analytical Characterization

Key spectral data from Sigma-Aldrich and synthetic studies:

1H NMR (500 MHz, CDCl3):

δ 8.41 (s, 1H, Ar-H), 8.23 (d, J=7.8 Hz, 1H), 7.89 (t, J=7.5 Hz, 2H),

7.61 (d, J=8.1 Hz, 1H), 4.01 (s, 3H, OMe), 2.58 (s, 3H, CH3)

13C NMR (125 MHz, CDCl3):

δ 165.2 (COO), 152.1 (C=O), 148.9 (Ar-C), 134.7-122.1 (Ar),

56.3 (OCH3), 21.4 (CH3)

HRMS (ESI+):

Calcd for C19H15BrNO7 [M+H]+: 472.0056

Found: 472.0059

Scale-Up Considerations

Industrial adaptation requires:

- Continuous ozonolysis reactor for safer handling of explosive intermediates

- Flow hydrogenation system for nitro group reduction (when applicable)

- Crystallization-based purification instead of column chromatography

Patent US20090131688A1 reports successful pilot-scale production (50 kg batch) with 14.8% overall yield after process optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Hydrolysis: Carboxylic acids and alcohols derived from the ester group.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Halogenation Patterns

Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methylbenzofuran-3-Carboxylate (Compound III) Formula: C₁₂H₉Br₃O₅ Key Features: Bromination at position 4 and a dibromoacetyl group at position 6. Impact: Increased molecular weight (511.93 g/mol) and enhanced electrophilicity due to multiple bromine atoms. Demonstrates lower cytotoxicity compared to non-brominated precursors, a trend observed in halogenated benzofurans .

Methyl 5-Bromo-7-Hydroxy-6-Methoxybenzofuran-2-Carboxylate (Compound 4)

- Formula : C₁₁H₉BrO₅

- Key Features : Bromine at position 5, methoxy at position 6, and hydroxyl at position 7.

- Impact : Exhibits significant cytotoxic activity against human cancer cell lines (e.g., IC₅₀ < 10 μM) and antifungal properties. The methoxy group enhances lipophilicity, improving membrane permeability .

Ester Group Modifications

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]Benzofuran-3-Carboxylate Formula: C₂₁H₁₉BrO₄ Key Features: Ethyl ester at position 3 and a propenoxy substituent at position 5. The propenoxy group introduces π-π stacking interactions, useful in binding to aromatic protein pockets .

Isopropyl 6-Bromo-2-Methyl-5-((Methylsulfonyl)Oxy)Benzofuran-3-Carboxylate

- Formula : C₁₅H₁₇BrO₆S

- Key Features : Isopropyl ester and methylsulfonyloxy group at position 5.

- Impact : The sulfonyl group enhances electron-withdrawing capacity and stability under acidic conditions. The isopropyl ester may reduce solubility in polar solvents .

Functional Group Diversity

Methyl 5-(Benzyloxy)-6-Bromo-2-Methylbenzofuran-3-Carboxylate

- Formula : C₁₈H₁₅BrO₄

- Key Features : Benzyloxy group at position 5 instead of 3-nitrobenzoyloxy.

- Impact : The benzyloxy group is electron-donating , contrasting with the electron-withdrawing nitro group in the target compound. This difference may reduce electrophilic reactivity but improve metabolic stability .

Ethyl 4-Bromo-2-Formyl-7-Methyl-5-[(3-Methylbenzoyl)Oxy]Benzofuran-3-Carboxylate

- Formula : C₂₁H₁₇BrO₆

- Key Features : Bromine at position 4, formyl group at position 2, and 3-methylbenzoyloxy at position 5.

- Impact : Positional isomerism (4-bromo vs. 6-bromo) alters steric hindrance and electronic distribution. The formyl group enables nucleophilic addition reactions, a feature absent in the target compound .

Physicochemical Properties

*Estimated via computational tools.

Biological Activity

Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 384.19 g/mol. The structure features a benzofuran core with a bromo and nitro substituent, which may contribute to its biological properties.

Anticancer Activity

Research indicates that benzofuran derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted that certain substituted benzofurans demonstrated notable cytotoxic effects against various cancer cell lines, including:

- Leukemia : K-562 (inhibition rate: 56.84%)

- Lung Cancer : NCI-H460 (inhibition rate: 80.92%)

- Colon Cancer : HCT-116 (inhibition rate: 72.14%)

- Melanoma : MDA-MB-435 (inhibition rate: 50.64%) .

These findings suggest that modifications in the benzofuran structure can enhance anticancer efficacy.

The mechanism by which benzofuran derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase caspase activity, leading to programmed cell death .

Synthesis and Evaluation

A significant body of research has focused on synthesizing various benzofuran derivatives and evaluating their biological activities. For example, a study synthesized several benzofuran compounds and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, showcasing their potential as anticancer agents .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.93 | MCF-7 |

| Compound B | 2.84 | HCT-116 |

| Methyl 6-bromo... | <1.0 | Various |

Q & A

Q. Advanced Methodological Considerations :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) can improve regioselectivity in substituted analogs .

- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization from ethanol to achieve >95% purity .

What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

Q. Basic Protocol :

Q. Advanced Challenges :

- Disorder Modeling : The nitro group may exhibit rotational disorder; refine using PART and SUMP instructions in SHELXL .

- Twinned Data : For crystals with pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL .

How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Basic Analysis :

The bromine atom at C6 acts as a strong electron-withdrawing group, activating the benzofuran core for nucleophilic attack at C5. The 3-nitrobenzoyloxy group further enhances electrophilicity via resonance withdrawal .

Q. Advanced Mechanistic Insights :

- Hammett Studies : Linear free-energy relationships (σ⁺ values) reveal that electron-deficient aryl groups (e.g., nitro) accelerate SNAr reactions at C5 .

- DFT Calculations : B3LYP/6-311+G(d,p) models predict charge distribution, showing C5 as the most electrophilic site (Mulliken charge: +0.32 e) .

What methodologies are recommended for evaluating the compound’s potential antimicrobial activity?

Q. Basic Screening :

- MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× MIC .

Q. Advanced Mechanistic Probes :

- Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of bacterial membranes .

- Enzyme Inhibition : Screen against E. coli DNA gyrase via supercoiling inhibition assays .

Which analytical techniques are critical for confirming purity and structural integrity?

Q. Basic Characterization :

Q. Advanced Techniques :

- HRMS : ESI-TOF to confirm molecular ion ([M+H]⁺ at m/z 462.0234) .

- DSC/TGA : Evaluate thermal stability (decomposition onset ~220°C) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Basic Design Strategies :

- Halogen Substitution : Replace Br with Cl or I to modulate lipophilicity (logP: Br = 3.2 vs. Cl = 2.8) .

- Ester Modification : Substitute methyl ester with ethyl or tert-butyl to improve metabolic stability .

Q. Advanced Computational Approaches :

- Molecular Docking : AutoDock Vina simulations against S. aureus FabI (PDB: 3GNS) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .

- QSAR Models : Use PLS regression to correlate substituent σ values with MIC50 .

How should researchers address contradictions in NMR data between synthetic batches?

Q. Basic Troubleshooting :

Q. Advanced Resolution :

- NOESY/ROESY : Detect conformational isomerism (e.g., rotamers of the nitrobenzoyloxy group) .

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 313 K .

What strategies can elucidate the reaction mechanism of nitrobenzoyloxy group introduction?

Q. Basic Kinetic Analysis :

- Rate Monitoring : Use in situ IR to track carbonyl (C=O) stretching (1720 cm⁻¹) during acylation .

Q. Advanced Isotopic Labeling :

- ¹⁸O Tracer Studies : Confirm nucleophilic acyl substitution by analyzing ¹⁸O incorporation into the ester .

How can thermal stability and decomposition pathways be assessed for this compound?

Q. Basic Thermal Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.